Adenosine A1 Receptor Affinity (Ki = 50 nM) and 200-Fold Selectivity Over A3 Receptor
N-Cyclohexyl-3,5-difluorobenzamide binds to the bovine adenosine A1 receptor with a Ki of 50 nM, as determined by inhibition of [3H]CHA binding to bovine brain cortical membranes [1]. In the same experimental system, the compound exhibits a Ki of 10,000 nM at the rat adenosine A3 receptor, representing a 200-fold selectivity for A1 over A3 [1]. This selectivity profile contrasts with that of non-fluorinated N-cyclohexylbenzamide, for which no comparable adenosine receptor binding data are available, and with regioisomeric difluorobenzamides that may display altered selectivity due to different fluorine positioning [2].
| Evidence Dimension | Binding affinity and subtype selectivity at adenosine receptors |
|---|---|
| Target Compound Data | Ki (A1) = 50 nM; Ki (A3) = 10,000 nM |
| Comparator Or Baseline | Selectivity ratio: A1/A3 = 200 |
| Quantified Difference | 200-fold selectivity for A1 over A3 |
| Conditions | [3H]CHA radioligand binding assay using bovine brain cortical membranes (A1) and rat testis membranes (A3) |
Why This Matters
This 200-fold selectivity window is critical for minimizing off-target effects in adenosine A1 receptor-targeted studies, directly impacting the interpretability of in vitro and in vivo experiments.
- [1] BindingDB. BDBM50369353 (CHEMBL603977). Affinity Data for Adenosine A1 and A3 Receptors. View Source
- [2] Baraldi, P. G., et al. Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists. J. Med. Chem. 2000, 43, 4768-4780. View Source
